molecular formula C8H8N2O3 B101509 2-Acetamidonicotinic acid CAS No. 17782-03-5

2-Acetamidonicotinic acid

Cat. No. B101509
CAS RN: 17782-03-5
M. Wt: 180.16 g/mol
InChI Key: KRKPMLZTPRQPTR-UHFFFAOYSA-N
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Description

2-Acetamidonicotinic acid is a chemical compound that has been studied for its potential use in the synthesis of various organic molecules. It serves as a building block in the creation of more complex structures, particularly in the field of medicinal chemistry. The compound is related to nicotinic acid, also known as niacin or vitamin B3, but is modified by the presence of an acetamido group.

Synthesis Analysis

The synthesis of derivatives of 2-acetamidonicotinic acid has been explored in research. For instance, a two-step synthesis process has been developed for 2-exo-substituted 2-endo-aminonorbornenes from 2-acetamidonorbornene-2-carboxylic acids. This process involves anodic decarboxylation followed by organoaluminum-promoted nucleophilic substitution, which has been shown to achieve high exo-selectivities .

Molecular Structure Analysis

The molecular structure of 2-acetamidonicotinic acid derivatives is characterized by the presence of a pyridine ring, which is a common feature in many biologically active compounds. The modifications on this ring, such as the acetamido group, influence the chemical behavior and potential interactions with biological targets.

Chemical Reactions Analysis

2-Acetamidonicotinic acid can undergo various chemical reactions to form different derivatives with potential pharmacological properties. For example, it can be fused with different anilines to produce 3-aryl-2-methyl-pyrido-[2,3-d]pyrimidin-4(3H)-ones, which are the 8-aza analogs of quinazolinones . These reactions expand the chemical diversity and utility of the parent compound in synthesizing new molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-acetamidonicotinic acid are not detailed in the provided papers, such properties typically include solubility, melting point, and stability. These properties are crucial for understanding the compound's behavior in various environments and can influence its suitability for different applications in chemical synthesis and drug development.

Scientific Research Applications

Summary of the Application

Niacinamide plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cutaneous cells . It has become a key functional ingredient in diverse skincare products and cosmetics .

Methods of Application or Experimental Procedures

Niacinamide is applied topically in various skincare products and cosmetics. It is also used as a nutritional supplement .

Results or Outcomes

From a therapeutic standpoint, the intrinsic properties of niacinamide may be applied to managing acne vulgaris, melasma, and psoriasis . From a cosmeceutical standpoint, niacinamide has been widely leveraged as a multipurpose antiaging ingredient . It was shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation .

2. Control of Skin Aging and Pigmentation

Summary of the Application

Nicotinamide is used to control skin aging and pigmentation. It contributes to cellular energy metabolism and defense systems .

Methods of Application or Experimental Procedures

Nicotinamide is primarily used as a nutritional supplement for vitamin B3, but its pharmaceutical and cosmeceutical uses have been extensively explored . It is applied topically, alone or in combination with other active ingredients .

Results or Outcomes

Topical treatment of nicotinamide reduces the progression of skin aging and hyperpigmentation in clinical trials . It is well tolerated by the skin and is suggested to be useful as a cosmeceutical ingredient to attenuate skin aging and hyperpigmentation .

Neuroprotection

Results or Outcomes

Cancer Therapy

Results or Outcomes

5. Hyperphosphatemia Treatment

Summary of the Application

Hyperphosphatemia occurs when the blood has a high phosphate level. It’s one of the most common complications of chronic kidney disease . Niacinamide has been studied for its use in treating this condition .

Methods of Application or Experimental Procedures

Niacinamide is typically administered orally as a supplement. The specific dosage and administration schedule can vary depending on the specific research study and patient’s condition .

Results or Outcomes

While more research is needed, some studies suggest that niacinamide may help manage phosphate levels in patients with chronic kidney disease .

6. Type 1 Diabetes Prevention

Summary of the Application

Niacinamide has been studied for delaying Type 1 Diabetes Mellitus (T1DM) development in high-risk individuals .

Methods of Application or Experimental Procedures

Niacinamide is typically administered orally as a supplement. The specific dosage and administration schedule can vary depending on the specific research study and patient’s condition .

Results or Outcomes

While more research is needed, some studies suggest that niacinamide may help delay the onset of T1DM in high-risk individuals .

Safety And Hazards

The safety data sheet for 2-Acetamidonicotinic acid suggests that it is intended for R&D use only and not for medicinal or household use .

Future Directions

While specific future directions for 2-Acetamidonicotinic acid are not available, research in related fields like polymerization-induced self-assembly (PISA) and directed evolution methodologies suggest promising future directions .

properties

IUPAC Name

2-acetamidopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)10-7-6(8(12)13)3-2-4-9-7/h2-4H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKPMLZTPRQPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00525425
Record name 2-Acetamidopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidonicotinic acid

CAS RN

17782-03-5
Record name 2-Acetamidopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Gabr Kassem, FSG Soliman - Monatshefte für Chemie/Chemical …, 1983 - Springer
… The fusion of 2-acetamidonicotinic acid with o-toluidine, p-bromoaniline or okchloroaniline afforded the corresponding 3-aryl-2 methyl-pyrido[2,3 d]pyrimidin-4(3H)-ones (4), the 8-aza …
Number of citations: 0 link.springer.com
DC White, TD Greenwood, AL Downey… - Bioorganic & medicinal …, 2004 - Elsevier
… Upon cooling, 2-acetamidonicotinic acid (1.30 g) precipitated, which was filtered and washed with toluene, mp 189–190 C (lit. 1b mp 184–188 C). The orange mother liquor was …
Number of citations: 47 www.sciencedirect.com
M Gabr Kassem, FSG Soliman - Monatshefte für Chemie/Chemical …, 1983 - Springer
Number of citations: 4
MR Mahmoud, HA Derbala, HMF Madkour… - Eur. Chem. Bull, 2013
Number of citations: 6

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